trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester
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Overview
Description
trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structural features, including a benzyl group, a fluorophenyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and has garnered interest due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent.
Fluorination: The fluorophenyl group is introduced through a halogenation reaction, where a fluorine atom is substituted onto the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This is typically done using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The process involves:
Continuous Flow Synthesis: Reactants are continuously fed into the reactor, and products are continuously removed. This method enhances reaction efficiency and safety.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitutions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Scientific Research Applications
trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S,4R)-1-benzyl-4-phenyl-6-oxopiperidine-3-carboxylate: Lacks the fluorine atom on the phenyl ring.
Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate: Contains a chlorine atom instead of fluorine.
Methyl (3S,4R)-1-benzyl-4-(4-methylphenyl)-6-oxopiperidine-3-carboxylate: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester imparts unique properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from its analogs and valuable for certain applications.
Properties
CAS No. |
612095-72-4 |
---|---|
Molecular Formula |
C20H20FNO3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 |
InChI Key |
HQCMRPPNDBQTRB-MSOLQXFVSA-N |
SMILES |
COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Isomeric SMILES |
COC(=O)[C@H]1CN(C(=O)C[C@@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Synonyms |
(3S,4R)-4-(4-Fluorophenyl)-6-oxo-1-(phenylmethyl)-3-piperidinecarboxylic Acid Methyl Ester; |
Origin of Product |
United States |
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